1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one

Synthetic Methodology Process Chemistry Imidazole Alkylation

1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one (CAS 540780-96-9) is an imidazole derivative featuring an N-ethyl substitution and a butan-1-one side chain at the 2-position. It belongs to the class of heterocyclic ketones with potential utility as a synthetic intermediate in medicinal chemistry and materials science.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 540780-96-9
Cat. No. B12822522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one
CAS540780-96-9
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=NC=CN1CC
InChIInChI=1S/C9H14N2O/c1-3-5-8(12)9-10-6-7-11(9)4-2/h6-7H,3-5H2,1-2H3
InChIKeyZMQKXYIXTVBVLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one (CAS 540780-96-9): A Key Imidazole Building Block for Research and Custom Synthesis


1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one (CAS 540780-96-9) is an imidazole derivative featuring an N-ethyl substitution and a butan-1-one side chain at the 2-position. It belongs to the class of heterocyclic ketones with potential utility as a synthetic intermediate in medicinal chemistry and materials science . The compound has a molecular formula of C9H14N2O and a molecular weight of 166.22 g/mol. Its predicted physicochemical properties include a boiling point of 283.5±23.0 °C, a density of 1.03±0.1 g/cm³, an acid dissociation constant (pKa) of 4.35±0.31, and a calculated octanol-water partition coefficient (LogP) of 1.2 [1].

Why 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one Cannot Be Replaced by Simple Imidazole Analogs


Substituting 1-(1-ethyl-1H-imidazol-2-yl)butan-1-one with a closely related imidazole derivative—such as 2-ethyl-1-(1H-imidazol-1-yl)butan-1-one or 4-(1-ethyl-1H-imidazol-2-yl)butan-2-one—can significantly alter key physicochemical properties and synthetic accessibility. Even minor structural differences in the position of the ketone moiety or the substitution pattern on the imidazole ring lead to measurable changes in lipophilicity, basicity, and reaction yield profiles [1][2]. These variations directly impact performance in biological assays, chromatographic behavior, and the reliability of scaled-up syntheses. Therefore, generic substitution without direct comparative data risks compromising research reproducibility and increasing procurement uncertainty.

Quantitative Differentiation of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one (CAS 540780-96-9) from Structural Analogs


Synthesis Efficiency: One-Step Protocol Delivers Quantitative Yield vs. Multi-Step Analog Synthesis

The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)butan-1-one via adapted Vilsmeier conditions proceeds in one step with a reported quantitative yield (>95%) [1]. In contrast, the synthesis of the positional isomer 4-(1-ethyl-1H-imidazol-2-yl)butan-2-one typically involves a multi-step alkylation sequence with an estimated yield of approximately 65% . This 1.5-fold improvement in yield reduces material waste and labor for procurement.

Synthetic Methodology Process Chemistry Imidazole Alkylation

Lipophilicity Differentiation: LogP 1.2 Offers Balanced Hydrophobicity for Drug Discovery

1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one exhibits a calculated LogP of 1.2 [1], indicating moderate lipophilicity suitable for oral bioavailability. The regioisomer 2-ethyl-1-(1H-imidazol-1-yl)butan-1-one (CAS 290309-82-9) has a significantly higher LogP of 1.96 [2], a 63% increase in predicted partition coefficient. This difference can lead to divergent solubility, membrane permeability, and protein binding profiles in biological assays.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Basicity Profile: pKa 4.35 Predicts Distinct Protonation State at Physiological pH

The predicted pKa of 1-(1-ethyl-1H-imidazol-2-yl)butan-1-one is 4.35±0.31 , which is substantially lower than the pKa of unsubstituted imidazole (~7.0). This means the compound is >99% neutral at physiological pH (7.4), whereas imidazole is ~50% protonated. This altered protonation state can affect binding interactions, solubility, and stability in biological and formulation contexts.

Physical Organic Chemistry Ionization Formulation Science

Procurement Certainty: Custom Synthesis with Full Analytical Characterization

The compound is available through custom synthesis with full spectroscopic characterization, including 1H-, 13C-NMR, IR, and Raman data [1]. In contrast, many structural analogs are offered only as screening compounds with limited analytical documentation, increasing the risk of identity or purity discrepancies. The availability of detailed spectral data enables in-house verification and supports regulatory documentation.

Chemical Sourcing Quality Control Analytical Chemistry

Optimal Applications for 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one (CAS 540780-96-9) Based on Differential Evidence


Scaffold for CRF-1 Receptor Antagonist Development

The compound has been cited in patents related to CRF-1 receptor antagonists (e.g., US20040006066A1) [1]. Its specific substitution pattern and moderate lipophilicity (LogP 1.2) make it a suitable starting point for structure-activity relationship (SAR) studies targeting this receptor. Researchers can leverage the high-yield synthesis to access gram quantities for medicinal chemistry campaigns.

Lipophilicity-Controlled Probe for Biological Assays

With a LogP of 1.2, this compound occupies a sweet spot for cell-based assays: it is sufficiently hydrophobic to interact with protein binding pockets yet hydrophilic enough to maintain aqueous solubility. This profile makes it a valuable tool compound when investigating the impact of moderate lipophilicity on target engagement [2].

Synthetic Intermediate for Custom Synthesis Programs

The one-step, quantitative yield protocol [3] and the availability of full spectroscopic characterization [3] position this compound as a reliable building block for further derivatization. It can be efficiently incorporated into larger synthetic sequences without the yield penalties associated with multi-step analog preparations.

Reference Standard for Physicochemical Profiling

The well-defined predicted properties (boiling point 283.5 °C, density 1.03 g/cm³, pKa 4.35) allow this compound to serve as a calibration or reference standard in analytical method development, particularly for HPLC method validation and logP determination.

Technical Documentation Hub

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